molecular formula C32H33N5O9 B606059 BGC-638 CAS No. 416852-27-2

BGC-638

Katalognummer: B606059
CAS-Nummer: 416852-27-2
Molekulargewicht: 631.6 g/mol
InChI-Schlüssel: DJBPYPCKXOFYII-USZFVNFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BGC-638 is a potent and selective small molecule inhibitor under investigation for its role in disrupting specific cellular signaling pathways. Preliminary research suggests its core value lies in its ability to target key proteins involved in cell proliferation and survival. This mechanism makes it a valuable tool for researchers studying the molecular basis of diseases like cancer, particularly in exploring drug resistance and identifying potential combination therapies. Its high selectivity profile allows scientists to probe complex biological networks with greater precision, facilitating target validation and the understanding of downstream effects in experimental models. Further investigation is required to fully elucidate its complete spectrum of activity and therapeutic potential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

416852-27-2

Molekularformel

C32H33N5O9

Molekulargewicht

631.6 g/mol

IUPAC-Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1

InChI-Schlüssel

DJBPYPCKXOFYII-USZFVNFHSA-N

SMILES

O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O

Isomerische SMILES

CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Kanonische SMILES

CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BGC638;  BGC 638;  BGC-638;  CB-300638;  CB 300638;  CB300638.

Herkunft des Produkts

United States

Molecular Mechanism of Action of Bgc 638

Direct Enzymatic Inhibition by BGC-638

This compound functions as a direct inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. medkoo.com

Thymidylate Synthase Inhibition Kinetics and Characteristics

This compound is a potent inhibitor of human thymidylate synthase (hTS). figshare.com It inhibits in situ thymidylate synthase activity in cells, although the inhibition may occur more slowly compared to agents like plevitrexed (B62765), which are transported via the reduced folate carrier. researchgate.net Studies have shown that thymidylate synthase activity decreases over time upon exposure to this compound. researchgate.net For instance, in KB cells exposed to 30 nmol/L this compound, thymidylate synthase activity was approximately 45% of control at 4 hours and decreased further to about 10% of control at 16 hours. researchgate.net The inhibition is consistent with the formation of a stable ternary complex with hTS and dUMP. figshare.com this compound is described as a tight-binding inhibitor of hTS. figshare.com The reported Ki value for hTS inhibition by this compound is 1.5 nM. figshare.com

Comparative Enzymatic Potency with Related Antifolates

This compound's potency in inhibiting hTS can be compared to other antifolates. While this compound has a Ki of 1.5 nM for isolated hTS, other antifolates like raltitrexed (B1684501) and pemetrexed (B1662193) exhibit different Ki values. figshare.com Raltitrexed has a Ki of 1.2 nM, and pemetrexed has a Ki of 1.0 nM. figshare.com This suggests that this compound has comparable intrinsic inhibitory potency against the isolated enzyme as these established antifolates. figshare.com

CompoundTarget EnzymeKi (nM)
This compoundhTS1.5
RaltitrexedhTS1.2
PemetrexedhTS1.0

Cellular Uptake and Transport Mechanisms of this compound

The cellular uptake of this compound is primarily mediated by specific transport systems, distinguishing it from many conventional antifolates.

Alpha-Folate Receptor (α-FR) Mediated Endocytosis and Selectivity

A key characteristic of this compound is its selective transport into cells via the alpha-folate receptor (α-FR). medkoo.comresearchgate.netfigshare.comresearchgate.netnih.govaacrjournals.org This receptor is overexpressed in various epithelial tumors, including ovarian cancers. researchgate.netresearchgate.netnyulangone.org this compound exhibits high affinity for the α-FR. researchgate.netfigshare.comresearchgate.netnih.govgoogle.comgoogle.com The mechanism of uptake through α-FR is receptor-mediated endocytosis. medkoo.comresearchgate.netnih.gov This selective transport pathway allows this compound to preferentially accumulate in α-FR-overexpressing tumor cells, contributing to selective toxicity towards these cells compared to normal tissues where α-FR expression is limited or inaccessible. medkoo.comresearchgate.netfigshare.comresearchgate.netnih.govaacrjournals.orgnyulangone.orgoncotarget.com The cytotoxicity of this compound in α-FR-expressing cells can be prevented by the addition of folic acid, which competitively inhibits binding to the α-FR. researchgate.netresearchgate.net

Distinctions from Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) Uptake

In contrast to many conventional antifolates that are primarily transported by the widely expressed reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), this compound is a poor substrate for both RFC and PCFT. figshare.comresearchgate.netscispace.comtandfonline.com RFC is a major route for folate transport in many tissues, and its expression in both normal and cancer cells can limit the tumor selectivity of antifolates transported by this mechanism. nih.govscispace.com PCFT is primarily involved in folate absorption in the small intestine and transport in the brain, functioning optimally at lower pH. nih.govmedlineplus.gov The low affinity of this compound for RFC and PCFT contributes significantly to its selective uptake via the α-FR, thereby enhancing its tumor targeting potential. figshare.comnih.govscispace.comtandfonline.com

Influence on Nucleoside Transporter Redistribution for Salvage Pathways

Treatment with thymidylate synthase inhibitors, including this compound, has been shown to influence nucleoside transport. aacrjournals.orgresearchgate.net Specifically, this compound treatment can lead to a redistribution of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 1 (hCNT1), to the plasma membrane. aacrjournals.org This redistribution increases the uptake of nucleosides like thymidine (B127349). aacrjournals.orgresearchgate.net This enhanced nucleoside uptake can facilitate salvage pathways, which allow cells to synthesize DNA precursors using pre-existing nucleosides, potentially bypassing the block in de novo thymidylate synthesis caused by hTS inhibition. aacrjournals.orgresearchgate.net This phenomenon has been observed in various cell types and may represent a mechanism by which cells can develop resistance to thymidylate synthase inhibitors. aacrjournals.org

Intracellular Processing and Pharmacodynamic Consequences of this compound

Following α-FR-mediated uptake, this compound enters the cell via endocytosis, forming intracellular vesicles called endosomes google.comgoogle.com. The acidic environment within these endosomes is thought to facilitate the release of the compound researchgate.netgoogle.com. The intracellular concentration and subsequent effects of this compound are influenced by its unique structural characteristic: its non-polyglutamatable nature researchgate.netcuni.cz.

Non-Polyglutamatable Nature and its Biological Implications

Unlike many conventional antifolates which undergo intracellular polyglutamylation catalyzed by folylpoly-γ-glutamate synthetase (FPGS), this compound is designed to be non-polyglutamatable researchgate.netcuni.cz. This is due to a modification in its glutamate (B1630785) moiety, typically in the form of an L-Glu-γ-D-Glu dipeptide, with the D-enantiomer providing stability against enzymatic hydrolysis researchgate.netcuni.cz.

The inability of this compound to be polyglutamylated has several biological implications:

Reduced Intracellular Retention: Polyglutamylation is a mechanism by which cells retain folates and antifolates intracellularly cuni.cz. As this compound does not undergo this process, its intracellular retention characteristics may differ from polyglutamatable antifolates.

Independence from FPGS Activity: The activity of polyglutamatable antifolates can be significantly affected by the expression and activity of FPGS in tumor cells scispace.com. Resistance mechanisms can arise from low FPGS expression scispace.com. Since this compound is non-polyglutamatable, its activity is independent of FPGS levels, potentially circumventing this common mechanism of resistance scispace.com.

Influence on Efflux: Polyglutamylation generally increases the size and charge of antifolates, which can limit their efflux from the cell cuni.cz. The non-polyglutamatable nature of this compound may influence its susceptibility to efflux transporters compared to polyglutamylated compounds.

Downstream Perturbations of Deoxynucleotide Pools

Inhibition of thymidylate synthase by this compound directly impacts the de novo synthesis of dTMP cuni.cz. This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), one of the four deoxynucleotides required for DNA synthesis scispace.commdpi-res.comresearchgate.net.

The reduction in dTTP levels can cause an imbalance in the cellular deoxynucleotide triphosphate (dNTP) pools. This imbalance can have several downstream consequences:

Inhibition of DNA Synthesis: The primary effect of dTTP depletion is the inhibition of DNA replication, as insufficient substrates are available cuni.cz.

Incorporation of Uracil (B121893) into DNA: When dTTP levels are low, deoxyuridine triphosphate (dUTP) levels may increase, leading to the misincorporation of uracil into DNA during replication aacrjournals.org. The subsequent removal and repair of this misincorporated uracil can result in DNA strand breaks and genomic instability aacrjournals.org.

Activation of Salvage Pathway: Inhibition of the de novo pathway for TMP production by TS inhibitors like this compound can lead to an increased reliance on the salvage pathway for producing DNA aacrjournals.org. This can manifest as increased uptake of radiolabeled thymidine or deoxyuridine into cells following TS inhibition aacrjournals.org. Studies have shown that treatment with TS inhibitors, including this compound, can increase the uptake of radiolabeled deoxyuridine in tumors aacrjournals.org.

The perturbation of deoxynucleotide pools is a critical pharmacodynamic consequence of this compound's action, contributing significantly to its cytotoxic effects on proliferating cells, particularly those overexpressing the α-FR researchgate.netaacrjournals.org.

Research Findings on Deoxynucleotide Pool Perturbations:

Research using radiolabeled nucleosides has provided insight into the effects of this compound on nucleotide metabolism. An increase in tumor radiolabeled deoxyuridine uptake has been observed after treatment with this compound in mice aacrjournals.org. This phenomenon is consistent with the inhibition of thymidylate synthase and the subsequent increased utilization of the salvage pathway for DNA synthesis in an attempt to overcome the block in the de novo pathway aacrjournals.org. This effect has been observed in various cell types, including human cell lines aacrjournals.org.

CompoundTarget EnzymePolyglutamatableTransport Mechanism(s)Key Effect on Nucleotide Pools
This compoundThymidylate SynthaseNoAlpha-Folate Receptor (α-FR)Depletion of dTTP
PemetrexedMultiple Antifolate TargetsYesRFC, PCFTDepletion of dTTP, others
RaltitrexedThymidylate SynthaseYesRFCDepletion of dTTP

Note: This table provides a simplified comparison based on the provided text and general knowledge of these compounds. The specific effects on nucleotide pools can be complex and context-dependent.

Pre Clinical Biological Activities and Efficacy of Bgc 638

In Vitro Anti-proliferative and Apoptotic Effects of BGC-638

This compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, particularly those overexpressing the alpha-folate receptor.

Evaluation in Alpha-Folate Receptor-Overexpressing Cell Lines (e.g., KB, JEG-3, L1210-FBP, HT29, RIF-1)

Studies have evaluated the activity of this compound in cell lines known to overexpress the α-FR, such as KB, JEG-3, and L1210-FBP cells. KB cells, although originally misidentified, are now recognized as an epithelial cell line with characteristics similar to HeLa cells and are used in studies related to epithelial cell behavior and cancer biology. cytion.comnih.gov JEG-3 is a human choriocarcinoma cell line. dsmz.de L1210-FBP cells are a variant of mouse leukemia L1210 cells that overexpress the folate binding protein (FBP), another name for the alpha-folate receptor. cuni.czdntb.gov.ua HT29 is a human colorectal adenocarcinoma cell line, and RIF-1 is a mouse radiation-induced fibrosarcoma cell line. aacrjournals.orgcellosaurus.org

In KB cells, this compound has been shown to induce thymidylate synthase inhibition, leading to growth inhibition and cell cycle arrest. researchgate.net Compared to plevitrexed (B62765), another thymidylate synthase inhibitor, this compound showed delayed growth inhibition and apoptosis induction in KB cells at equitoxic concentrations. researchgate.net At 96 hours of exposure, approximately 50% of total KB cells displayed apoptotic morphology after treatment with this compound, compared to 48 hours for plevitrexed. researchgate.net

In JEG-3 cells, exposure to this compound at concentrations as low as 0.03 µmol/L reduced the number of attached cells by over 50% compared to controls after 120 hours. researchgate.net At 0.2 µmol/L, approximately 90% reduction in attached cells was observed, and about 50% of total cells (attached and detached) showed apoptotic morphology. researchgate.net These effects were prevented by the co-addition of folic acid, indicating α-FR-mediated uptake. researchgate.net At 1 µmol/L, very few attached cells remained, and approximately 90% of total cells were detached and apoptotic. researchgate.net

In L1210-FBP cells, this compound inhibited thymidylate synthase activity. researchgate.net At a concentration of 3 nmol/L, thymidylate synthase activity was 48% of control after 4 hours. researchgate.net This inhibition was also observed to be dependent on α-FR-mediated transport, as co-incubation with folic acid restored thymidylate synthase activity to control levels. researchgate.net

While specific detailed data for HT29 and RIF-1 cell lines regarding this compound's anti-proliferative and apoptotic effects were not as extensively detailed as for KB, JEG-3, and L1210-FBP in the provided context, these cell lines are mentioned in the context of pharmacodynamic studies related to thymidylate synthase inhibition by novel antifolates including this compound. aacrjournals.org

Interactive Data Table: In Vitro Growth Inhibition by this compound

Cell LineConcentration (µmol/L)Exposure Time (hours)Effect on Cell Growth (% of Control)Apoptosis (% of Total Cells)NotesSource
JEG-30.03120< 50% reductionNot specifiedEffects prevented by folic acid researchgate.net
JEG-30.2120~10% remaining~50%Effects prevented by folic acid researchgate.net
JEG-31120Very few remaining~90%Folic acid did not prevent cytotoxicity researchgate.net
KBEquitoxic to 10x 72h IC50 plevitrexed96Growth inhibition delayed vs plevitrexed~50%Compared to 48h for plevitrexed researchgate.net

Cell Cycle Progression Analysis and S-phase Arrest

This compound has been shown to induce cell cycle arrest, specifically in the S-phase. researchgate.net This S-phase arrest is a consequence of its mechanism of action as a thymidylate synthase inhibitor, which disrupts DNA synthesis. researchgate.net In KB cells, this compound induced cell cycle arrest in S phase, occurring several hours later than observed with an equitoxic concentration of plevitrexed. researchgate.net The inhibition of thymidylate synthase by this compound leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication, thus blocking cells in the S-phase of the cell cycle.

Induction of Programmed Cell Death Pathways (Apoptosis)

In addition to inhibiting proliferation and causing cell cycle arrest, this compound has been shown to induce apoptosis in α-FR-overexpressing cell lines. researchgate.net In JEG-3 cells, apoptotic morphology was observed in approximately 50% of total cells after 96 hours of exposure to this compound at concentrations leading to significant growth inhibition. researchgate.net At higher concentrations, the percentage of apoptotic cells increased. researchgate.net The induction of apoptosis by this compound is linked to its activity as a thymidylate synthase inhibitor and the subsequent disruption of cellular processes.

In Vivo Efficacy Studies in Established Pre-clinical Disease Models

Pre-clinical in vivo studies have been conducted to evaluate the efficacy of this compound in established tumor models, particularly murine xenograft systems.

Assessment in Murine Tumor Xenograft Systems

Studies have assessed the efficacy of this compound in murine tumor xenograft models, including those utilizing KB cells. researchgate.netresearchgate.net These models involve implanting human tumor cells, such as KB cells which overexpress α-FR, into immunocompromised mice. researchgate.netresearchgate.netjax.org While the provided context primarily highlights in vivo studies with BGC-945 (a related compound) in KB xenografts, it establishes the relevance of this model system for evaluating α-FR-targeted thymidylate synthase inhibitors like this compound. researchgate.netresearchgate.net These studies aim to determine the ability of this compound to inhibit tumor growth in a living system and to assess its selective targeting of α-FR-overexpressing tumors.

Evaluation of Systemic Pharmacodynamic Biomarkers (e.g., plasma deoxyuridine levels)

Evaluation of systemic pharmacodynamic biomarkers is crucial for understanding the in vivo effects of this compound. Plasma deoxyuridine (dUrd) levels are a widely used pharmacodynamic marker for monitoring thymidylate synthase inhibition. aacrjournals.orgnih.govlabcorp.comveedalifesciences.com Inhibition of thymidylate synthase leads to an increase in intracellular deoxyuridine monophosphate (dUMP), which in turn can lead to elevated levels of deoxyuridine in plasma. aacrjournals.orgnih.gov Studies involving novel thymidylate synthase inhibitors, including this compound and BGC-945, have shown that these agents can increase tumor deoxyuridine uptake in mice. aacrjournals.org Elevated plasma deoxyuridine levels indicate systemic thymidylate synthase inhibition in proliferating tissues. aacrjournals.orgnih.gov While plasma deoxyuridine is a useful marker, it does not specifically measure thymidylate synthase inhibition at the tumor site. aacrjournals.org However, changes in plasma deoxyuridine levels can serve as a systemic indicator of the pharmacodynamic activity of this compound as a thymidylate synthase inhibitor in pre-clinical in vivo models. aacrjournals.org

Non-invasive Imaging of Thymidylate Synthase Inhibition in Vivo (e.g., Positron Emission Tomography with radiolabeled nucleosides)

Non-invasive imaging techniques, particularly Positron Emission Tomography (PET) utilizing radiolabeled nucleosides, offer a valuable approach for assessing the pharmacodynamic effects of thymidylate synthase (TS) inhibitors like this compound in vivo. TS is a critical enzyme in the de novo synthesis pathway of thymidine (B127349) monophosphate (TMP), a key precursor for DNA synthesis. pharmakb.comebiohippo.com Inhibition of TS disrupts this pathway, leading to a compensatory increase in the activity of the thymidine salvage pathway, which utilizes pre-formed nucleosides. cam.ac.uknih.gov This increased reliance on the salvage pathway can be visualized by monitoring the uptake of radiolabeled thymidine analogues. pharmakb.comebiohippo.comcam.ac.uknih.gov

A key observation in pre-clinical studies is that treatment with TS inhibitors can lead to an increase in tumor nucleoside uptake. pharmakb.com This phenomenon has been demonstrated with this compound. In studies involving mice, administration of this compound resulted in increased uptake of [¹²⁵I]2′-deoxyuridine in tumors. pharmakb.com This finding suggests that the inhibition of TS by this compound stimulates the salvage pathway, leading to enhanced uptake of the radiolabeled nucleoside analogue. The increase in nucleoside uptake following TS inhibition appears to be a general effect, observed across different cell types, including mouse and human cell lines such as RIF-1, HT29, and KB cells. pharmakb.com

Positron Emission Tomography with tracers like 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a technique specifically developed to non-invasively image cellular proliferation and has been explored for monitoring TS inhibition. pharmakb.comebiohippo.comcam.ac.uknih.gov [¹⁸F]FLT is a thymidine analogue that is phosphorylated by thymidine kinase 1 (TK1), an enzyme in the salvage pathway, and subsequently trapped within the cell. science.gov While not incorporated into DNA, its uptake reflects the activity of the salvage pathway. science.gov Studies with other TS inhibitors, such as 5-fluorouracil (B62378) (5-FU) and pemetrexed (B1662193), have shown that TS inhibition induces a transient increase, or "flare," in [¹⁸F]FLT uptake, typically occurring within hours of treatment. ebiohippo.comcam.ac.uknih.gov This flare is thought to be mediated, at least in part, by the redistribution of nucleoside transporters to the cell membrane, increasing the availability of extracellular nucleosides for uptake. ebiohippo.com

Although direct [¹⁸F]FLT-PET imaging data specifically for this compound was not extensively detailed in the reviewed literature, the observed increase in [¹²⁵I]2′-deoxyuridine uptake in this compound treated mice provides strong evidence that this compound induces the fundamental biochemical changes (stimulation of the salvage pathway) that underpin the use of radiolabeled nucleosides for imaging TS inhibition. pharmakb.com Therefore, techniques like [¹⁸F]FLT-PET hold potential for non-invasive monitoring of this compound's pharmacodynamic effects on TS activity in pre-clinical models.

Data illustrating the increase in radiolabeled nucleoside uptake following this compound treatment in pre-clinical models is crucial for understanding its in vivo activity. Based on the findings by Gibbs et al., tumor uptake of [¹²⁵I]2′-deoxyuridine was shown to increase after treatment with this compound in mice. pharmakb.com This type of data, often presented as a ratio of tumor uptake to a reference tissue or as standardized uptake values, demonstrates the biological impact of this compound on nucleotide metabolism in vivo.

An interactive data table presenting the quantitative changes in [¹²⁵I]2′-deoxyuridine tumor uptake in mice following this compound administration at different time points or doses would provide valuable insight into the kinetics and magnitude of TS inhibition in vivo. Such a table might include columns for the treatment group (e.g., control, this compound treated), the radiotracer used ([¹²⁵I]2′-deoxyuridine), the time point after treatment, and the measured tumor uptake values (e.g., % injected dose per gram, or a tumor-to-background ratio). While specific numerical data for this exact scenario from the search results is limited to the qualitative description of increased uptake pharmakb.com, the principle is well-established for TS inhibitors and radiolabeled nucleosides.

Mechanisms of Resistance to Bgc 638 and Strategic Overcoming Approaches

Investigation of Acquired Cellular Resistance Pathways to BGC-638

Acquired resistance to this compound can involve several cellular pathways that reduce the effective intracellular concentration of the drug or bypass its inhibitory effects. These mechanisms are critical areas of research to improve therapeutic outcomes.

Analysis of Folate Receptor Mutations or Downregulation

This compound is designed to selectively target tumors overexpressing Folate Receptor alpha (FRα) for cellular uptake via receptor-mediated endocytosis. researchgate.netresearchgate.net Alterations in FRα expression or function can therefore impact the intracellular accumulation of this compound. Downregulation of FRα expression on the cell surface could lead to reduced uptake of the compound, thereby conferring resistance. Mutations in the FOLR1 gene, which encodes FRα, could potentially affect the receptor's binding affinity for this compound or impair the endocytosis process, although specific mutations conferring resistance to this compound through this mechanism require detailed investigation. mdpi.comcancer-genetics.org Studies on related antifolates targeting FRα highlight the importance of this receptor for drug internalization. researchgate.netcuni.cz

Role of Efflux Transporters in Compound Resistance

Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a significant role in multidrug resistance in cancer by pumping drugs out of the cell. mdpi.comimrpress.comgrc.org While the specific interaction of this compound with various efflux transporters requires direct study, antifolates are known substrates for certain ABC transporters, such as MRP1-5 (ABCC1-5). cuni.czimrpress.com Overexpression or increased activity of these efflux pumps could reduce the intracellular concentration of this compound, leading to decreased cytotoxicity and acquired resistance. Research into the specific ABC transporters that recognize and transport this compound is essential for understanding this resistance mechanism.

Activation of Compensatory Metabolic Pathways

This compound inhibits thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis. researchgate.netmedkoo.comaacrjournals.org Resistance could theoretically arise through the activation of alternative metabolic pathways that bypass the need for TS activity or compensate for its inhibition. This might involve increased salvage pathway activity, which utilizes pre-formed nucleosides, or alterations in other folate-dependent enzymes. While the search results did not provide specific details on compensatory metabolic pathways related to this compound resistance, studies on other antifolates have shown that changes in folate metabolism enzymes can contribute to resistance. cuni.cz

Rational Design of Strategies to Circumvent this compound Resistance

Overcoming resistance to this compound is a critical goal to enhance its therapeutic efficacy. Strategies can involve combination therapies or modulating the cellular environment.

Combination Approaches with Mechanistically Complementary Agents

Combining this compound with other therapeutic agents that have different mechanisms of action can potentially overcome resistance. This approach can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. medrxiv.org For example, combining a TS inhibitor like this compound with agents that target other aspects of folate metabolism, DNA synthesis, or cell survival pathways could be beneficial. The rational design of such combinations requires a thorough understanding of the specific resistance mechanisms that emerge. Research on other antifolates suggests that combinations with agents affecting transport or other metabolic enzymes can restore sensitivity. cuni.cz Studies exploring combinations of FRα-targeting agents with inhibitors of pathways like PI3K, mTOR, FGF/R, and VEGF are being investigated to evaluate their therapeutic potential, which could be relevant for this compound. medrxiv.org

Comparative Pharmacological Profiling of Bgc 638

Comparative Analysis with the Analogue BGC-945

BGC-638 is an analogue of BGC-945 (also known as ONX 0801 or Idetrexed). medkoo.comtargetmol.comtargetmol.comspringer.com Both compounds are cyclopenta[g]quinazoline-based thymidylate synthase inhibitors designed to target α-folate receptor-overexpressing tumors. wikipedia.orgpatsnap.comresearchgate.net

Differences in Thymidylate Synthase Inhibition Potency and Kinetics

Studies have shown differences in the in vitro thymidylate synthase (TS) inhibition potency between this compound and BGC-945. BGC-945 has been reported to display a 5-fold lower inhibition of isolated TS compared to this compound. The Ki for BGC-945 was 1.2 nM, while the Ki for this compound was 0.24 nM. cuni.cz

Despite BGC-945 having weaker inhibition of isolated thymidylate synthase, it has shown more rapid α-FR-mediated thymidylate synthase inhibition in L1210-FBP cells compared to this compound. researchgate.net In KB cells, an equitoxic concentration of this compound or BGC-945 (30 nmol/L) resulted in slower TS inhibition compared to plevitrexed (B62765). At 1 hour, TS activity was 100% of control for this compound and 80% for BGC-945. This decreased to approximately 45% and 10% of control for both compounds at 4 and 16 hours, respectively. researchgate.net This suggests that while BGC-945 is less potent against isolated TS, it may be more efficiently transported into the cytosol than this compound. researchgate.net

Here is a table summarizing the in vitro TS inhibition potency:

CompoundIsolated TS Ki (nM)
This compound0.24 cuni.cz
BGC-9451.2 cuni.cz

Variations in Alpha-Folate Receptor Targeting Affinity and Cellular Activity

Both this compound and BGC-945 are specifically transported into α-folate receptor (α-FR)-overexpressing tumors. medkoo.comebiohippo.comtargetmol.comtargetmol.com This targeting is a key feature distinguishing them from conventional antifolates that primarily rely on the reduced-folate carrier (RFC) for cellular uptake. wikipedia.orgresearchgate.net

BGC-945 has demonstrated superior efficacy over this compound in in vitro studies using α-FR-expressing tumor cells. cuni.cztandfonline.com The affinity of the α-FR for BGC-945 is reported to be 70% of that of the high-affinity ligand folic acid (Kd = 0.1–1 nM). researchgate.netcuni.cz In growth inhibition experiments using mouse leukemia L1210 cells, the IC50 of BGC-945 (7.6 µM) was found to be 30-fold higher than that of this compound. cuni.cz However, in JEG-3 cells, both compounds at concentrations as low as 0.03 µmol/L reduced the number of attached cells by slightly more than 50% compared to controls at 120 hours. researchgate.net This effect was completely prevented by the coaddition of folic acid, indicating α-FR-mediated activity. researchgate.net Increasing the exposure time of JEG-3 cells to BGC-945 increased their sensitivity through an α-FR-mediated mechanism. researchgate.net

Comparative Evaluation with Other Folate-Targeted and Non-Targeted Antifolates (e.g., Plevitrexed)

This compound and BGC-945 belong to a novel class of α-folate receptor-targeted thymidylate synthase inhibitors. researchgate.netaacrjournals.org This contrasts with some other antifolates, such as plevitrexed (also known as ZD 9331 or BGC 9331), which are primarily transported into cells via the physiological reduced folate carrier (RFC) system. nih.govncats.iomedchemexpress.com Plevitrexed is also a thymidylate synthase inhibitor. nih.govncats.iomedchemexpress.comontosight.aiontosight.ai

Efficacy and Mechanistic Distinctions in Pre-clinical Models

Pre-clinical studies have compared the activity of this compound and BGC-945 with other antifolates like plevitrexed. In KB cell xenografts, BGC-945 demonstrated selective TS inhibition in the tumor. researchgate.net

Regarding cellular activity, previous studies with this compound in KB cells showed that it induced thymidulate synthase inhibition, cell cycle arrest, and growth inhibition several hours later than an equitoxic concentration of plevitrexed. researchgate.net Approximately 50% of total cells displayed apoptotic morphology at 96 hours for this compound and 48 hours for plevitrexed. researchgate.net This suggests a delayed effect for this compound compared to plevitrexed in this model.

While plevitrexed is primarily transported by the RFC, it is also taken up via the α-folate receptor. medchemexpress.com However, this compound and BGC-945 are designed for specific transport via the α-FR, with low affinity for the widely expressed RFC. researchgate.net This difference in transport mechanism contributes to the tumor-selective targeting of this compound and BGC-945 in α-FR-overexpressing tumors. wikipedia.orgpatsnap.comresearchgate.net

In KB cells, 50 nmol/L plevitrexed resulted in rapid TS inhibition, with activity less than 5% of control at all time points, and this was unaffected by co-incubation with folic acid, consistent with RFC-mediated activity. researchgate.net In contrast, 30 nmol/L of this compound or BGC-945 showed slower TS inhibition, which was reversed by the addition of folic acid, indicating α-FR-mediated uptake. researchgate.net

Advanced Methodological Approaches in Bgc 638 Research

Biochemical Assays for Enzymatic Activity Measurement (e.g., in situ thymidylate synthase assay)

To quantify the direct inhibitory effect of BGC-638 on its target, thymidylate synthase (TS), researchers employ specialized biochemical assays. A key method is the in situ thymidylate synthase assay, which measures the enzyme's activity within intact cells. This assay typically involves introducing a radiolabeled precursor, such as [5-³H]dUrd (5-tritiated-2'-deoxyuridine), to the cells. The catalytic action of thymidylate synthase releases the tritium (B154650) from the precursor as tritiated water (³H-H₂O), and the rate of this release is directly proportional to the enzyme's activity. researchgate.net

Research using this method on KB tumor cells demonstrated the time-dependent inhibition of thymidylate synthase by this compound. When KB cells were exposed to a 30 nmol/L concentration of this compound, thymidylate synthase activity was moderately affected at 1 hour but showed significant inhibition over more extended periods. researchgate.net By 4 hours, the activity was reduced to approximately 45% of the control level, and by 16 hours, it was further suppressed to about 10% of the control. researchgate.net This slow onset of inhibition is a characteristic feature of the compound's cellular processing and action. researchgate.net These findings highlight the utility of the in situ TS assay in providing a quantitative measure of target engagement within a cellular context. researchgate.net

Inhibition of in situ Thymidylate Synthase Activity by this compound in KB Cells researchgate.net
Time PointThymidylate Synthase Activity (% of Control)
1 Hour100%
4 Hours~45%
16 Hours~10%

Cell-Based Assays for Growth Inhibition, Apoptosis, and Cell Cycle Analysis (e.g., MTT assays, colony formation assays)

Cell-based assays are fundamental for evaluating the downstream consequences of thymidylate synthase inhibition by this compound, including its impact on cell viability, proliferation, and survival. bioivt.comsolvias.com These assays provide crucial data on the compound's cytostatic and cytotoxic effects.

Growth and Proliferation Inhibition: The effects of this compound on cell proliferation are assessed using methods like direct cell counting or viability assays such as the MTT assay. oup.comnih.gov For instance, studies in JEG-3 choriocarcinoma cells involved exposing the cells to various concentrations of this compound and counting the number of attached, viable cells after 120 hours. researchgate.net This extended timeframe allows for the observation of delayed effects that are characteristic of the compound. researchgate.net

Colony Formation Assays: To assess the long-term impact on cell survival and reproductive integrity, colony formation assays are utilized. nih.gov In this method, cells are treated with the compound, and the ability of single cells to proliferate and form colonies over a period of several days to weeks is measured. For JEG-3 cells, counting the cells that remained attached to culture flasks after a 120-hour exposure serves as a measure of their ability to survive and grow, analogous to a colony formation assay. researchgate.net

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool used to analyze the effects of this compound on the cell cycle and the induction of apoptosis (programmed cell death). Previous research on KB cells revealed that this compound induces cell cycle arrest in the S phase, which is the DNA synthesis phase. researchgate.net This arrest is a direct consequence of the depletion of thymidylate, which is essential for DNA replication. Following this cell cycle disruption, this compound was observed to induce apoptosis; after 96 hours of exposure, approximately 50% of KB cells were detached and exhibited apoptotic morphology. researchgate.net

Summary of Cell-Based Assay Findings for this compound researchgate.net
Assay TypeCell LineKey Finding
Growth Inhibition (Cell Counting)JEG-3Dose-dependent reduction in attached cells after 120 hours.
Cell Cycle AnalysisKBArrest of cells in the S phase.
ApoptosisKB~50% of cells showed apoptotic morphology at 96 hours.

Quantitative Analytical Techniques for Compound and Metabolite Detection in Biological Samples (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

To understand the pharmacokinetic profile of this compound—how it is absorbed, distributed, metabolized, and excreted—it is essential to accurately measure its concentration and that of its metabolites in biological samples such as plasma and tissue. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, specificity, and broad applicability. nih.govrsc.org

The process involves first separating the compound of interest from the complex biological matrix using high-performance liquid chromatography (HPLC). rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The tandem mass spectrometer (MS/MS) analyzes both the initial (parent) ion and its specific fragment ions, providing a highly selective and quantitative measurement. bu.edu This precision allows for the reliable determination of drug and metabolite levels, which is critical for correlating drug exposure with its pharmacodynamic effects and for establishing a therapeutic window in preclinical development. nih.gov While specific published protocols for this compound are not detailed, the use of LC-MS/MS is an indispensable component of its preclinical characterization.

Molecular Imaging Modalities for Non-invasive Pharmacodynamic Assessment (e.g., [18F]FLT Positron Emission Tomography)

Molecular imaging techniques offer a powerful, non-invasive means to assess the pharmacodynamic effects of drugs directly within a living organism. snmjournals.org For thymidylate synthase inhibitors like this compound, Positron Emission Tomography (PET) is particularly valuable. The mechanism of action of this compound provides a unique opportunity for imaging its effects. By inhibiting thymidylate synthase, the de novo synthesis of thymidylate is blocked, which can lead to a compensatory upregulation of the nucleoside salvage pathway. aacrjournals.org

This phenomenon can be exploited for imaging. Studies have shown that treatment with thymidylate synthase inhibitors, including this compound, leads to an increased tumor uptake of radiolabeled nucleoside analogues. aacrjournals.org For example, an increased uptake of [¹²⁵I]2′-deoxyuridine in tumors was observed in mice treated with this compound. aacrjournals.org

Future Directions and Translational Perspectives for Bgc 638 Research

Elucidation of Broader Biological Impacts and Off-Target Pathway Modulation

Research indicates that BGC-638 functions by inhibiting thymidylate synthase, leading to downstream effects such as cell cycle arrest in the S phase and inhibition of cell growth in susceptible cell lines like KB cells. researchgate.net The selective uptake of this compound into FRα-overexpressing tumors is a key aspect of its targeted activity. nih.govresearchgate.netresearchgate.net This targeted delivery aims to minimize exposure and potential toxicity to normal tissues where FRα expression is limited or localized to apical membranes. nih.gov

While the primary biological impact of this compound is attributed to TS inhibition following FRα-mediated uptake, a comprehensive understanding of its broader biological effects and potential off-target pathway modulation remains an area for continued investigation. The modified glutamate (B1630785) moiety, an L-Glu-γ-D-Glu dipeptide, in this compound and its analog BGC-945 provides stability against enzymatic hydrolysis in vivo, which influences their biological half-life and activity. researchgate.net Future research endeavors will likely focus on detailed mechanistic studies to fully map all cellular pathways influenced by this compound, both directly and indirectly, to identify any unintended consequences or beneficial off-target effects that could be exploited.

Identification and Validation of Predictive Biomarkers for Response to this compound

Identifying reliable predictive biomarkers is crucial for optimizing the clinical use of targeted therapies like this compound. The expression level of FRα on tumor cells has been identified as a potential predictive marker for response to FRα-targeted therapies, including BGC-945. Studies with BGC-945 have shown a higher objective response rate in patients with high or medium FRα expression compared to those with negative or very low expression. researchgate.net

Translational research efforts are directed towards validating FRα expression as a definitive predictive biomarker for this compound response. This could involve standardized methods for assessing FRα levels in patient tumor samples. Beyond FRα expression, the exploration of other potential biomarkers is ongoing. This includes investigating genetic alterations, protein expression profiles, or the presence of specific microRNAs that might correlate with sensitivity or resistance to this compound. nih.govmdpi.commdpi.com The use of imaging agents that target FRα, such as 99mTc-etarfolatide, has also been explored as a potential non-invasive method to predict response to folate-targeted therapies by assessing tumor FRα uptake. healthbooktimes.org Future research will aim to identify and validate a panel of biomarkers that can accurately predict which patients are most likely to benefit from this compound treatment.

Exploration of Novel this compound Derivatives and Analogs for Enhanced Properties

Future efforts will involve the rational design and synthesis of new cyclopenta[g]quinazoline-based compounds. Based on patent information, modifications to various parts of the this compound structure, including the R1 and R2 groups and the aromatic ring, as well as the replacement of the glutamate moiety with other amino acids, are potential avenues for creating novel analogs. nih.govresearchgate.net The goal is to develop compounds with increased affinity for FRα, improved intracellular activation, reduced susceptibility to resistance mechanisms, favorable pharmacokinetic profiles, and potentially a broader therapeutic window. Structure-activity relationship studies will be critical in guiding the synthesis of these next-generation antifolates. cuni.cz

Development of Advanced Pre-clinical Models for this compound Efficacy and Resistance Studies

Robust and predictive preclinical models are essential for evaluating the efficacy of this compound and understanding potential mechanisms of resistance before clinical translation. Studies utilizing KB tumor xenograft models have been instrumental in demonstrating the tumor-selective accumulation and TS inhibition of BGC-945, and these models have been used to predict efficacious drug concentrations. researchgate.netresearchgate.net Cell lines with varying levels of FRα expression, such as JEG-3 cells with lower FRα, have also been valuable in understanding the dynamics of this compound and BGC-945 activity. researchgate.net

Future research requires the development and utilization of more advanced preclinical models that better recapitulate the complexity of human tumors and the tumor microenvironment. This includes patient-derived xenografts (PDXs) that maintain the heterogeneity and characteristics of individual patient tumors, as well as co-culture models that incorporate stromal and immune cells. nih.gov These models can provide more accurate assessments of this compound efficacy in a more physiologically relevant context and facilitate the investigation of how the tumor microenvironment influences response. Furthermore, developing in vitro and in vivo models of acquired resistance to this compound will be crucial for identifying resistance mechanisms and developing strategies to overcome them.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

The integration of multi-omics data holds significant potential for a comprehensive understanding of this compound's action at a systems level. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into the molecular changes induced by this compound treatment. researchgate.netbiorxiv.orgbiorxiv.orgescholarship.org

Future studies should focus on applying multi-omics approaches to this compound research. This could involve analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound in sensitive and resistant cell lines or preclinical models. Such integrated analysis can help identify the full spectrum of pathways affected by TS inhibition and FRα targeting, uncover compensatory mechanisms in resistant cells, and potentially reveal novel biomarkers of response or resistance. While current multi-omics research often focuses on biosynthetic gene clusters researchgate.netbiorxiv.orgbiorxiv.orgescholarship.org, applying these powerful techniques to understand the effects of a targeted chemical compound like this compound on cellular networks is a critical future direction.

Q & A

Q. How can computational modeling predict this compound’s off-target effects while minimizing experimental costs?

  • Methodological Answer : Employ structure-based docking (AutoDock Vina) and pharmacophore modeling (PHASE). Validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44). Compare results to known structural analogs to prioritize high-risk targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BGC-638
Reactant of Route 2
BGC-638

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.